1-(2-Propenyl)cyclopentene
Description
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Structure
3D Structure
Properties
CAS No. |
37689-19-3 |
|---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
1-prop-2-enylcyclopentene |
InChI |
InChI=1S/C8H12/c1-2-5-8-6-3-4-7-8/h2,6H,1,3-5,7H2 |
InChI Key |
PHBGIFRCMRLXFK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CCCC1 |
Origin of Product |
United States |
Contextualization Within Cycloalkene Chemistry and Propenyl Substituted Ring Systems
Cycloalkenes, unsaturated hydrocarbons containing a carbon-carbon double bond within a ring structure, are fundamental building blocks in organic synthesis. The cyclopentene (B43876) ring, in particular, is a common scaffold found in numerous natural products and biologically active molecules. nih.gov The introduction of a propenyl group to this ring system, as seen in 1-(2-propenyl)cyclopentene, imparts unique reactivity to the molecule. ontosight.ai The presence of two distinct double bonds—one within the cyclopentene ring and one in the propenyl side chain—allows for selective chemical modifications, a feature highly sought after in synthetic organic chemistry.
The propenyl substituent, also known as an allyl group, is of particular interest due to its ability to participate in a wide range of reactions, including electrophilic additions and transition metal-catalyzed cross-coupling reactions. ontosight.ai This dual reactivity makes propenyl-substituted cyclopentenes versatile intermediates for the construction of complex molecular architectures. The study of these systems contributes to a deeper understanding of the interplay between ring strain, electronic effects, and the reactivity of double bonds in close proximity.
Historical Perspective on Research Evolution Concerning Propenyl Cyclopentene Scaffolds
Research into cyclopentene (B43876) and its derivatives has a long history, with early studies focusing on their fundamental properties and reactions. acs.org The investigation of more complex substituted cyclopentenes, such as those bearing propenyl groups, has evolved with the development of new synthetic methodologies. A significant body of work has been dedicated to the synthesis of functionalized cyclopentenes, driven by their prevalence in bioactive compounds. nih.gov
Early synthetic approaches often involved multi-step sequences. However, contemporary organic synthesis has seen a shift towards more efficient and atom-economical methods. The development of transition metal catalysis, particularly palladium-catalyzed reactions, has revolutionized the synthesis of complex molecules, including propenyl-cyclopentene scaffolds. orgsyn.orgorganic-chemistry.org For instance, palladium-catalyzed Heck reactions and cycloisomerization reactions have provided powerful tools for the construction of these systems. organic-chemistry.org More recent research has also explored multicomponent reactions as a means to rapidly generate structural diversity in cyclopentene derivatives. nih.gov The study of nonconjugated allylcycloalkenes, including allylcyclopentenes, has also contributed to the understanding of intramolecular interactions between double bonds. tandfonline.com
Broad Research Themes and Methodological Approaches in 1 2 Propenyl Cyclopentene Studies
Transition Metal-Catalyzed Coupling and Cycloaddition Reactions
Transition metal catalysis offers powerful and atom-economical approaches for the synthesis of complex carbocyclic and heterocyclic structures from simple starting materials. rsc.org Palladium, rhodium, copper, and manganese catalysts have proven particularly effective in mediating the formation of cyclopentene rings and their derivatives.
Palladium-Mediated Cycloisomerizations and Cascade Cyclizations
Palladium-catalyzed cycloisomerization of 1,6-enynes represents a highly atom-economical method for constructing five-membered rings. rsc.org These reactions often proceed through a palladium hydride species, which initiates a 5-exo-trig cyclization. rsc.org The functional groups present in the starting 1,6-enyne can control the reaction pathway, leading to divergent synthesis of different ring systems, including cyclopentenes. rsc.orgrsc.org For instance, C-tethered 1,6-enynes bearing electron-donating groups such as methyl, tert-butyl, and methoxy (B1213986) have been successfully converted into the corresponding cyclopentene products in moderate to good yields with high stereoselectivity. rsc.org
Cascade cyclizations, which involve a sequence of intramolecular reactions, provide a powerful strategy for the rapid assembly of complex molecular architectures. Palladium catalysis has been instrumental in developing such cascades for the synthesis of bicyclic and polycyclic systems containing cyclopentene moieties. These reactions often involve the coupling of bromoenynes with alkenylstannanes. rsc.org
A notable example involves the palladium-catalyzed cascade cyclization of silylated bromoenynes. These reactions, typically using PdCl2(PPh3)2 as a precatalyst, proceed in refluxing toluene (B28343) to afford bicyclic silylated cyclohexadienes. rsc.org
| Entry | Silylated Bromoenyne | Stannane (B1208499) Coupling Partner | Product | Yield (%) |
| 1 | Dimethylsilane 10a | Propenyl stannane 3a | Bicyclic silylated cyclohexadiene | 92-97 |
| 2 | Dimethylsilane 10a | Styrenyl stannane 3b | Bicyclic silylated cyclohexadiene | 92-97 |
| Data sourced from a study on the palladium-catalyzed cascade cyclization of silylated bromoenynes and alkenylstannanes. rsc.org |
Rhodium and Copper-Catalyzed Annulations and Rearrangements
Rhodium catalysts are highly effective in promoting annulation reactions to form cyclopentene derivatives. A rhodium(I)-catalyzed addition-cyclization of 1,5-enynes with aryl- and alkenylboronic acids allows for the efficient construction of 1-aryl and alkenyl-substituted cyclopentenes. acs.org This process involves the formation of a rhodium vinylidene complex, followed by migration of the aryl or alkenyl group and subsequent cyclization. acs.org
Copper-catalyzed [3+2] cycloadditions have also emerged as a valuable tool for synthesizing functionalized cyclopentenes. For example, the reaction of vinyldiazo compounds with vinylazides in the presence of a copper catalyst affords densely functionalized cyclopentene derivatives. semanticscholar.orgresearchgate.net The proposed mechanism involves the generation of a copper alkenylcarbene species, which undergoes a stepwise regioselective [3+2] cycloaddition followed by an allylic azide (B81097) rearrangement. researchgate.net
| Vinyldiazo Compound | Vinylazide | Catalyst | Product | Yield (%) |
| Various | Various | [Cu(CH3CN)4][BF4] | Functionalized cyclopentene | Poor to good |
| Data sourced from a study on the synthesis of functionalized cyclopentene derivatives. researchgate.net |
Manganese-Catalyzed Chemo-Selective Syntheses
Manganese, an earth-abundant metal, has gained attention as a catalyst for chemo-selective syntheses. A novel method for the synthesis of acyl cyclopentenes involves a manganese-catalyzed cascade reaction. rsc.org This reaction couples cyclopropyl (B3062369) methanol (B129727) with a methyl ketone in an acceptorless-dehydrogenative process, followed by a radical-initiated ring expansion of the in situ formed vinyl cyclopropenone intermediate. rsc.org A key aspect of this methodology is the use of a manganese complex that promotes the reaction under relatively mild conditions, generating only water and hydrogen gas as byproducts. rsc.orgresearchgate.net The selectivity of this process is attributed to an entropy-driven, alcohol-assisted liberation of hydrogen from a manganese-hydride complex. rsc.org
The reaction typically employs a manganese(I)-pincer complex and is carried out at elevated temperatures. publons.comacs.org While the scope can be limited by the requirement for specific substitution patterns on the aryl ketone to prevent side reactions, it provides a unique pathway to certain acyl cyclopentene structures. publons.com
| Aryl Methyl Ketone | Cyclopropyl Methanol | Catalyst | Product | Yield (%) |
| Di-ortho-substituted | 1-Aryl or 1-Alkyl | Mn complex (3 mol%) | Acyl cyclopentene | 40-88 |
| Data sourced from a review of a study on the manganese-catalyzed synthesis of acyl cyclopentenes. publons.com |
Ring-Closing Metathesis (RCM) and Ring-Opening Cross-Metathesis (ROCM) Strategies
Olefin metathesis has become a cornerstone of modern organic synthesis, providing efficient routes to a wide variety of cyclic and acyclic compounds. beilstein-journals.org Ring-closing metathesis (RCM) and ring-opening cross-metathesis (ROCM) are particularly powerful strategies for the synthesis of cyclopentene rings and their derivatives.
Application of RCM in Cyclopentene Ring Formation
Ring-closing metathesis is a widely used method for the formation of cyclopentene rings from acyclic diene precursors. acs.orgnih.gov The reaction is typically catalyzed by ruthenium-based complexes, such as Grubbs' catalysts. acs.org RCM has been successfully applied to the synthesis of various substituted cyclopentenes, including those with carboxylic acid functionalities. For example, dienes with ester groups can undergo high-yield cyclization to form the corresponding cyclopentene scaffold. acs.org
The efficiency of RCM can be influenced by the nature of the substituents on the diene precursor. In some cases, electron-withdrawing groups may require the use of more reactive second-generation Grubbs' catalysts to achieve cyclization. acs.org
Diastereoselective and Regioselective Aspects of ROCM on Cyclopentene Derivatives
Ring-opening cross-metathesis (ROCM) of cyclopentene derivatives with acyclic olefins provides a versatile method for the synthesis of functionalized, linear dienes. The regioselectivity and diastereoselectivity of this reaction are crucial for its synthetic utility. The electronic properties of the acyclic olefin partner can significantly influence the regiochemical outcome of the ROCM process. researchgate.net
For instance, electron-poor and electron-rich olefins can exhibit opposing behaviors, leading to the formation of different regioisomers. researchgate.net Furthermore, the steric environment around the double bond of the cyclopentene derivative can direct the approach of the metathesis catalyst, leading to high regioselectivity. caltech.edu In the ROCM of trisubstituted cycloolefins with α,β-unsaturated carbonyl compounds, the carbonyl group is typically located on the less-hindered side of the resulting diene. caltech.edu The stereochemistry of the starting cyclopentene derivative can also be transferred to the product, allowing for the diastereoselective synthesis of complex acyclic structures.
| Trisubstituted Cycloolefin | Acyclic Olefin | Catalyst | Regioselectivity |
| Various | α,β-Unsaturated carbonyl compounds | Ruthenium-based | Carbonyl on less-hindered side |
| Data sourced from a study on the ring-opening cross-metathesis of low-strain cycloolefins. caltech.edu |
Donor-Acceptor Cyclopropane (B1198618) and Vinylcyclopropane (B126155) Rearrangement Pathways
The rearrangement of vinylcyclopropanes to cyclopentenes, a thermally-induced ring expansion, serves as a powerful tool in synthetic organic chemistry. wikipedia.orgdokumen.pub This transformation can proceed through either a concerted, orbital symmetry-controlled pericyclic pathway or a stepwise mechanism involving diradical intermediates. wikipedia.org The operative mechanism is highly dependent on the substitution pattern of the vinylcyclopropane. wikipedia.org
Donor-acceptor (D-A) cyclopropanes, characterized by vicinal electron-donating and electron-withdrawing groups, are particularly valuable precursors for these rearrangements. nih.gov The inherent ring strain and the electronic push-pull effect facilitate ring-opening under mild conditions, often initiated by a Lewis acid, to generate a versatile 1,3-dipole. nih.gov This intermediate can then undergo various transformations, including the vinylcyclopropane-cyclopentene (VCP-CP) rearrangement, to afford substituted cyclopentenes. researchgate.netnih.gov
Recent studies have demonstrated that Lewis acids like SnCl₄ can promote the VCP-CP rearrangement of trans-2-aroyl-3-styryl-cyclopropane-1,1-dicarboxylates to yield cyclopentene derivatives. researchgate.net In contrast, the use of TiCl₄ with the same substrates leads to the formation of E,E-1,3-diene derivatives. wiley-vch.de The choice of Lewis acid can therefore direct the reaction towards different product outcomes.
Catalytic [3+2] annulation reactions of D-A cyclopropanes with various partners represent an efficient strategy for constructing cyclopentene rings. researchgate.netresearchgate.net In these reactions, the D-A cyclopropane acts as a three-carbon (3C) synthon, which, upon activation by a catalyst, reacts with a two-carbon (2C) component. researchgate.netsemanticscholar.org
Lewis acids, such as Sc(OTf)₃, have been successfully employed to catalyze the [3+2] annulation of D-A cyclopropanes with polarized alkenes, like α-oxo ketene (B1206846) dithioacetals. researchgate.netsemanticscholar.org The proposed mechanism involves the Lewis acid-triggered nucleophilic attack of the alkene onto the cyclopropane, forming a zwitterionic intermediate that subsequently cyclizes to the cyclopentene product. semanticscholar.org
Furthermore, visible-light-activated catalytic asymmetric [3+2] photocycloadditions between cyclopropanes and alkenes or alkynes have emerged as a powerful method. nih.gov Chiral-at-metal rhodium complexes can catalyze these reactions, providing access to chiral cyclopentanes and cyclopentenes with high yields and excellent enantioselectivities. nih.gov The catalyst plays a dual role: it coordinates to the cyclopropane to form a visible-light-absorbing complex and provides the necessary asymmetric induction. nih.gov
Table 1: Catalytic [3+2] Annulations for Cyclopentene Synthesis
| Catalyst System | Reactants | Product Type | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Sc(OTf)₃ | Donor-Acceptor Cyclopropane, α-Oxo Ketene Dithioacetal | Substituted Cyclopentene | High | N/A |
| Chiral Rhodium Complex / Visible Light | Cyclopropane, Alkene/Alkyne | Chiral Cyclopentane (B165970)/Cyclopentene | 63-99 | up to >99 |
The stereochemical outcome of the VCP-CP rearrangement is a critical aspect, and significant efforts have been dedicated to understanding and controlling it. The rearrangement can proceed through four distinct stereochemical pathways: suprafacial-inversion (si), suprafacial-retention (sr), antarafacial-inversion (ai), and antarafacial-retention (ar). theadl.comresearchgate.net Computational studies have shown that the product distribution is under dynamic control, meaning that even from a single transition state, all four products can be formed. theadl.comresearchgate.net
The stereoselectivity of the VCP-CP rearrangement can be influenced by the substituents on the vinylcyclopropane ring. wikipedia.org Substituents that can stabilize a radical intermediate tend to favor a more concerted mechanism, leading to less stereomutation. wikipedia.org
In the context of D-A cyclopropanes, the stereochemistry of the starting material can be transferred to the product with a high degree of fidelity. nih.gov For instance, intramolecular Tsuji–Trost cascade cyclizations have been developed to produce γ-lactam-fused vinylcyclopropanes with high diastereoselectivity and enantiospecificity from optically enriched starting materials. nih.gov The absolute configuration of the product can be controlled by the choice of the chiral starting material or the geometry of the alkene moiety in the precursor. nih.gov
Organocatalytic Approaches for Enantioselective Synthesis
Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of complex molecules, including substituted cyclopentenes. acs.orgorganic-chemistry.org This approach avoids the use of metal catalysts and often relies on the formation of transient, chiral intermediates.
The development of chiral organocatalysts is central to achieving high enantioselectivity in cyclization reactions. Chiral secondary amines, such as those derived from proline, have proven to be highly effective in catalyzing the formation of cyclopentane rings. researchgate.netcsic.es For example, the Jørgensen-Hayashi catalyst has been successfully used to promote the enantioselective VCP-CP rearrangement of racemic vinylcyclopropane-acetaldehydes. csic.es
Bifunctional catalysts, which possess both a Brønsted acid and a Brønsted base site, have also been developed for asymmetric organocascade reactions. acs.org These catalysts can activate both the nucleophile and the electrophile, leading to high stereocontrol in the formation of spirooxindole-fused cyclopentanes. acs.org The choice of the N-protecting group on the methyleneindolinone substrate was found to be crucial for achieving high stereoselectivity. acs.org
N-heterocyclic carbenes (NHCs) are another important class of organocatalysts for cyclopentene synthesis. organic-chemistry.org Chiral triazolium salts can be used as precatalysts for NHCs that promote intramolecular aldol (B89426) reactions, leading to optically active cyclopentenes. organic-chemistry.org The structure of the NHC catalyst significantly influences the enantioselectivity of the reaction. organic-chemistry.org
Asymmetric induction is the process of transferring chirality from a chiral catalyst or auxiliary to the product molecule. In the organocatalytic synthesis of cyclopentenes, this is typically achieved through the formation of a chiral enamine or iminium ion intermediate. csic.esacs.org
In the secondary amine-catalyzed VCP-CP rearrangement, the catalyst reacts with the starting aldehyde to form a chiral iminium ion. This intermediate then facilitates the ring-opening of the vinylcyclopropane and controls the stereochemistry of the subsequent ring-closing step. csic.es This process is classified as a dynamic kinetic asymmetric transformation (DYKAT), where the stereochemical information of the racemic starting material is erased and the chirality of the product is solely determined by the catalyst. csic.es
Cooperative catalysis, combining a chiral secondary amine and an achiral palladium(0) complex, has been utilized for the enantioselective spirocyclization of propargylated azlactones with enals. acs.org The chiral amine forms a chiral iminium ion, which then undergoes a conjugate addition. The palladium catalyst coordinates to the triple bond, facilitating a Conia-ene reaction to form the spirocyclic cyclopentene derivative with high enantioselectivity. acs.org
Table 2: Organocatalytic Approaches to Enantioselective Cyclopentene Synthesis
| Catalyst Type | Reaction Type | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Chiral Secondary Amine | Domino Michael-Henry | Multisubstituted Cyclopentane | Complete | 88-96 |
| Chiral Secondary Amine | VCP-CP Rearrangement | Substituted Cyclopentene | N/A | High |
| Chiral N-Heterocyclic Carbene | Desymmetrization of 1,3-Diketones | α,α-Disubstituted Cyclopentene | N/A | High |
| Chiral Secondary Amine / Pd(0) | Spirocyclization | Cyclopentene-based Amino Acid Derivative | up to >20:1 | 85-97 |
Multicomponent Reactions Towards Substituted Cyclopentene Systems
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient and atom-economical route to complex molecules. nih.gov Several MCRs have been developed for the synthesis of highly substituted cyclopentene systems.
One such example involves the reaction of phosphines, enynedioates, and benzylidene malononitriles, which affords highly substituted syn-selective cyclopentenes in good yields and with high diastereoselectivity. rsc.org The reaction proceeds through a resonance-derived 1,5-dipolar species as the key intermediate. rsc.org
Another MCR strategy combines organocatalysis with an isocyanide-based multicomponent reaction to produce structurally unique, tetrasubstituted cyclopentenyl frameworks. nih.gov An asymmetric Michael addition–hemiacetalization between α-cyanoketones and α,β-unsaturated aliphatic aldehydes is first performed to construct a chiral cyclic hemiacetal. This intermediate then participates in a diastereoselective intramolecular isocyanide-based MCR to furnish complex cyclopentenyl rings with high stereoselectivity. nih.gov
Iodine-mediated electrocyclization reactions have also been employed in a multicomponent fashion to generate polysubstituted cyclopentene derivatives. researchgate.net These reactions proceed under mild conditions and exhibit high diastereo- and regioselectivity. researchgate.net
Table 3: Multicomponent Reactions for Cyclopentene Synthesis
| Reactants | Catalyst/Mediator | Product Type | Yield | Stereoselectivity |
|---|---|---|---|---|
| Phosphine, Enynedioate, Benzylidene Malononitrile (B47326) | None | syn-Cyclopentene | Good | up to 100% dr |
| α-Cyanoketone, α,β-Unsaturated Aldehyde, Amine, Isocyanide | Organocatalyst | Tetrasubstituted Cyclopentene | Moderate to High | up to >99% ee, >99:1 dr |
| Enone-tethered Ketone, Indole | Iodine | Polysubstituted Cyclopentene | - | High |
Isocyanide-Based Multicomponent Reaction Strategies
Isocyanide-based multicomponent reactions (I-MCRs) have emerged as highly efficient and powerful strategies in modern organic synthesis for the construction of complex molecular architectures from simple starting materials in a single step. frontiersin.orgresearchgate.net These reactions, which bring together three or more reactants, are characterized by their high atom economy, operational simplicity, and ability to rapidly generate structural diversity, making them ideal for creating libraries of complex molecules. frontiersin.orgresearchgate.net Among the most prominent I-MCRs are the Passerini and Ugi reactions, which have proven to be valuable tools for the synthesis of peptide-like structures and other highly functionalized compounds. nih.govbeilstein-journals.org The unique reactivity of the isocyanide carbon, which can act as both a nucleophile and an electrophile, is central to the synthetic power of these transformations. nih.gov These methodologies have been successfully adapted for the synthesis of carbocyclic frameworks, including complex cyclopentene and cyclopentane derivatives.
The Passerini reaction, first reported by Mario Passerini in 1921, is a three-component reaction involving a carboxylic acid, a carbonyl compound (like an aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.org The reaction is typically conducted in aprotic solvents at high concentrations and is believed to proceed through a concerted, non-ionic pathway involving a cyclic transition state. wikipedia.orgorganic-chemistry.org
The Ugi reaction, a four-component reaction (U-4CR), combines a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to yield an α-acylamino amide. organic-chemistry.org Unlike the Passerini reaction, the Ugi reaction is often favored in polar protic solvents and is thought to proceed via the formation of an imine intermediate, which then reacts with the isocyanide and the carboxylic acid. nih.govorganic-chemistry.org The versatility of both reactions allows for the incorporation of a wide range of functional groups, which can be used in subsequent transformations to build even more complex structures. nih.govsioc-journal.cn
Recent research has demonstrated the application of I-MCRs in the stereoselective synthesis of highly substituted cyclopentenyl scaffolds. One notable strategy involves an asymmetric Michael addition–hemiacetalization between α-cyanoketones and α,β-unsaturated aliphatic aldehydes. The resulting chiral cyclic hemiacetals serve as bifunctional substrates in a subsequent diastereoselective intramolecular I-MCR. rsc.org This approach provides access to a diverse range of structurally complex cyclopentenyl compounds, including peptidomimetics and natural product hybrids, with high stereoselectivity (up to >99% ee and >99:1 dr) and in moderate to high yields. rsc.org The reaction is typically performed using 2,2,2-trifluoroethanol (B45653) (TFE) as the solvent under microwave irradiation. rsc.orgnih.gov
The scope of this reaction has been explored with various amines and isocyanides, demonstrating good functional group tolerance. rsc.org For instance, a range of primary alkylamines, anilines with both electron-donating and electron-withdrawing substituents, and different isocyanides have been successfully employed. rsc.orgnih.gov
Table 1: Substrate Scope for the Diastereoselective Isocyanide-Based Multicomponent Synthesis of Cyclopentenyl Amines rsc.orgnih.govReaction conditions: hemiacetal (1.0 equiv.), amine (1.0 equiv.), and isocyanide (1.0 equiv.) in TFE at 70 °C under microwave irradiation (300 W).
| Entry | Amine | Isocyanide | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Benzylamine | tert-Butyl isocyanide | 2a | 78 | 85:15 |
| 2 | 4-Methoxybenzylamine | tert-Butyl isocyanide | 2b | 75 | 83:17 |
| 3 | Cyclohexylamine | tert-Butyl isocyanide | 2c | 65 | 88:12 |
| 4 | Aniline | tert-Butyl isocyanide | 2k | 99 | 99:1 |
| 5 | 4-Methoxyaniline | tert-Butyl isocyanide | 2l | 99 | 99:1 |
| 6 | 4-Chloroaniline | tert-Butyl isocyanide | 2o | 99 | 99:1 |
| 7 | Aniline | Cyclohexyl isocyanide | 2ai | 85 | 99:1 |
| 8 | Aniline | Benzyl isocyanide | 2aj | 82 | >99:1 |
| 9 | Aniline | Ethyl isocyanoacetate | 2ak | 72 | 92:8 |
Another innovative approach combines the Passerini reaction with subsequent transition-metal-catalyzed cyclizations. In one such strategy, α,β-unsaturated aldehydes are used as substrates in a Passerini reaction to generate α,β-unsaturated amides. researchgate.net These intermediates are then subjected to a Tsuji-Trost reaction. When a bis-nucleophile is used in this step, a subsequent intramolecular Michael addition can occur, leading to the formation of functionalized cyclopentane rings. researchgate.netrsc.org For example, the reaction of a Passerini adduct with a malononitrile derivative in the presence of a palladium catalyst can directly yield a cyano-substituted cyclopentene. rsc.org This tandem reaction sequence highlights the power of combining multicomponent reactions with other well-established transformations to rapidly construct complex cyclic systems from simple, acyclic precursors.
Computational Chemistry Approaches
Computational chemistry provides powerful tools to map out the potential energy surfaces of chemical reactions, offering insights that are often inaccessible through experimental means alone. For the vinylcyclopropane-cyclopentene rearrangement, these methods have been pivotal in understanding its stereochemical intricacies.
Density Functional Theory (DFT) has become a standard method for investigating the mechanisms of organic reactions, including the rearrangements of vinylcyclopropane systems to form cyclopentenes. DFT calculations, particularly using the B3LYP functional with the 6-31G* basis set, have been employed to study the stereoisomerizations of various substituted vinylcyclopropanes. acs.org These studies map the reaction pathways, identifying transition states and intermediates, and are also used to probe the mechanisms of related metal-catalyzed cyclizations. nih.govmdpi.com
In the context of palladium-catalyzed relay Heck reactions, DFT calculations (M06 functional) have been used to understand the factors that control selectivity. nih.gov These computations revealed that for certain substrates, the system is likely under thermodynamic control, with selectivity being driven by the relative stability of intermediates encountered during the catalytic cycle. nih.gov For instance, calculations on a homoallylic phthalimide (B116566) showed that the phthalimide complex was the most stable intermediate along the pathway, and the subsequent energy barriers for β-hydride elimination and migratory insertion were relatively low. nih.gov
Table 1: Selected Applications of DFT in Studying Cyclization Reactions
| Reaction Type | Computational Method | Key Findings |
|---|---|---|
| Vinylcyclopropane Rearrangement | B3LYP/6-31G* | Mapped stereoisomerization pathways and identified diradical intermediates. acs.org |
| Relay Heck Reaction | M06/6-31+G(d) with SDD for Pd | Elucidated thermodynamic control and stability of palladium-complex intermediates. nih.gov |
While DFT is a versatile tool, higher-level ab initio methods are often required for a more accurate description of electronic structures, especially for species with significant multireference character, such as diradicals. The vinylcyclopropane-cyclopentene rearrangement is characterized by the formation of diradical intermediates. acs.org
Complete Active Space Self-Consistent Field (CASSCF) calculations are particularly well-suited for these systems. For the vinylcyclopropane rearrangement, single-point energy evaluations using CASSCF(4,4)/6-31G* on DFT-optimized geometries have confirmed that the structures along the lowest energy reaction path possess a pure diradical character. acs.org These calculations show that higher-energy diradical intermediates are responsible for the scrambling of stereochemistry observed experimentally. acs.org The stereoselectivity of the reaction can be enhanced by substituents that increase the relative energy of these competing diradical species. acs.org Quasiclassical trajectory calculations on a modified ab initio potential energy surface have also been used to compute the product ratios, yielding results that align well with experimental findings. researchgate.net
A key validation of a computed reaction mechanism is its ability to reproduce experimental kinetic data. The kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution, is a sensitive probe of transition state structure. wikipedia.org In the vinylcyclopropane-to-cyclopentene rearrangement, secondary deuterium (B1214612) KIEs have been a crucial tool for mechanistic elucidation. acs.orgdeepdyve.com
Table 2: Computed vs. Experimental Kinetic Isotope Effects
| Parameter | Method | Value | Source |
|---|---|---|---|
| Secondary Deuterium KIE (kH₂/kD₂) | Experimental | 1.15–1.18 | acs.org |
Reaction Mechanism Elucidation for Catalytic Processes
Catalysis offers powerful pathways to control the efficiency and selectivity of chemical transformations involving this compound and its precursors. Mechanistic studies are essential for understanding how these catalysts operate and for developing improved catalytic systems.
Transition metals like palladium, rhodium, and nickel are effective catalysts for various cyclization and cycloaddition reactions. acs.orgwilliams.edu For vinylcyclopropane (VCP) derivatives, Rh(I)-catalyzed intramolecular [3+2] cycloadditions proceed via a proposed mechanism involving the oxidative addition of the VCP to the Rh(I) center. acs.org This is followed by the opening of the cyclopropane ring to form a π-allyl rhodium intermediate. Subsequent insertion of a tethered alkene or alkyne into the rhodium-carbon bond and final reductive elimination yields the bicyclic cyclopentane or cyclopentene product. acs.org
In palladium-catalyzed oxidative cyclizations, a commonly proposed mechanism involves the activation of the olefin by Pd(II), followed by nucleophilic attack (oxypalladation or aminopalladation). nih.gov The resulting palladium-alkyl intermediate can then undergo β-hydride elimination to furnish the cyclized product and a Pd(0) species, which must be reoxidized to complete the catalytic cycle. nih.gov Mechanistic studies on related palladium-catalyzed cascade cyclizations have helped to identify key intermediates, such as palladacyclopentenes, and reveal unusual isomerization pathways. rsc.org
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy for enantioselective synthesis. univpancasila.ac.idresearchgate.net The vinylcyclopropane-cyclopentene rearrangement can be rendered highly enantioselective using chiral organocatalysts. researchgate.net
One successful approach utilizes chiral secondary amines to catalyze the rearrangement of (vinylcyclopropyl)acetaldehydes. The proposed mechanism involves the formation of an enamine intermediate from the aldehyde and the catalyst. This activation facilitates the ring-opening of the vinylcyclopropane, generating an acyclic iminium ion/dienolate intermediate where the initial stereochemistry of the starting material is erased. The crucial cyclization step is then directed by the chiral catalyst, ensuring that the chirality is effectively transferred to the final cyclopentene product, leading to high levels of stereocontrol. researchgate.net This strategy demonstrates how organocatalysis can control the stereochemical outcome of a reaction by guiding the formation of a key bond within a transient, catalyst-bound intermediate.
Thermal and Photochemical Rearrangements
The transformations of this compound and related vinyl-substituted cycloalkanes represent a fascinating area of study in physical organic chemistry, showcasing the competition between concerted pericyclic pathways and stepwise mechanisms involving radical intermediates. The stereochemical and regiochemical outcomes of these rearrangements are highly dependent on whether the reaction is initiated by heat or by light, and on the specific topology of the orbital interactions during the key bond-forming and bond-breaking steps.
Analysis of Suprafacial and Antarafacial Paths in Sigmatropic Shifts
Sigmatropic rearrangements, such as the acs.orgcomporgchem.com-shift observed in the thermal isomerization of vinylcyclopropanes to cyclopentenes, are governed by the principles of orbital symmetry. These rules, famously articulated by Woodward and Hoffmann, predict the stereochemical course of the reaction based on the number of electrons involved and whether the migrating group moves across the same face (suprafacial) or opposite faces (antarafacial) of the π-system. wikipedia.orglibretexts.org
For a thermal acs.orgcomporgchem.com-sigmatropic shift, the Woodward-Hoffmann rules predict the reaction to proceed via one of two "allowed" pathways: a suprafacial migration with inversion of stereochemistry at the migrating center (si) or an antarafacial migration with retention of stereochemistry (ar). The alternative suprafacial-retention (sr) and antarafacial-inversion (ai) pathways are considered "forbidden" for thermal concerted reactions.
A key study on the thermal rearrangement of 1-ethenylbicyclo[4.1.0]heptane, a structural analog of this compound, provides experimental insight into these pathways. acs.orgnih.gov The gas-phase pyrolysis of a deuterated version of this compound at 338°C yielded the corresponding bicyclo[4.3.0]non-1(9)-ene. Analysis of the stereochemistry of the deuterium label in the product revealed that the reaction proceeds through both suprafacial and antarafacial pathways. acs.orgnih.gov
The experimental findings indicated a clear preference for the suprafacial pathway, which accounted for the majority of the product formed. This preference is consistent with theoretical predictions that favor suprafacial pathways in many sigmatropic shifts due to better orbital overlap and lower transition state strain compared to the more contorted antarafacial geometry. libretexts.org However, the formation of a significant portion of the product via an antarafacial route underscores the complexity of these reactions and suggests that both orbital symmetry-allowed pathways are accessible. acs.org
Quasiclassical trajectory calculations on the thermal rearrangement of vinylcyclopropane to cyclopentene further illuminate the dynamics of these pathways. researchgate.net These computational studies, which simulate the motion of atoms during the reaction, show that trajectories initiated at different transition states can lead to a mixture of all four possible stereochemical outcomes (si, sr, ar, ai). researchgate.net This suggests that while orbital symmetry rules provide a powerful predictive framework, the ultimate product distribution is dynamically controlled, with some trajectories crossing over between different stereochemical paths. researchgate.net
Table 1: Stereochemical Pathways in the Thermal Rearrangement of 1-Ethenylbicyclo[4.1.0]heptane acs.orgnih.gov
| Stereochemical Pathway | Contribution to Product Formation |
| Suprafacial (sr + si) | 79 ± 2% |
| Antarafacial (ar + ai) | 21 ± 2% |
Stepwise Mechanisms Involving Diradical Intermediates
While concerted sigmatropic shifts provide an elegant explanation for many thermal rearrangements, a competing mechanistic possibility is a stepwise pathway involving the formation of diradical intermediates. acs.orgresearchgate.net In the case of vinylcyclopropane-type rearrangements, this would involve the initial homolytic cleavage of a carbon-carbon bond in the strained three-membered ring to form a diradical species. This intermediate can then undergo conformational changes before cyclizing to form the final five-membered ring product. rsc.orgthieme-connect.de
The question of whether these rearrangements are truly concerted or proceed through short-lived diradical intermediates has been a subject of extensive computational and experimental investigation. comporgchem.com For many systems, the potential energy surface is described as a "caldera," where a shallow central minimum corresponding to the diradical intermediate is surrounded by transition states for its formation and subsequent cyclization. researchgate.net The depth of this central well determines whether the diradical is a true intermediate or if the reaction proceeds directly from reactant to product through a single, concerted transition state. comporgchem.comcomporgchem.com
Computational studies using methods like Density Functional Theory (DFT) and Complete Active Space Self-Consistent Field (CASSCF) have been instrumental in mapping these potential energy surfaces. acs.orgresearchgate.netucla.edu For the parent vinylcyclopropane-to-cyclopentene rearrangement, some levels of theory suggest a concerted mechanism, while others indicate the presence of a diradical intermediate. acs.orgcomporgchem.com The mechanism can be highly sensitive to substituents on the molecular framework. comporgchem.comcomporgchem.com For instance, substituents that can stabilize a radical center are more likely to promote a stepwise, diradical mechanism. comporgchem.com
Experimental evidence for diradical intermediates comes from the observation of stereochemical scrambling. acs.org If a stable diradical intermediate is formed, rotations around single bonds can occur before the final ring closure, leading to a loss of the stereochemical integrity that would be expected from a concerted, stereospecific reaction. acs.orgrsc.org The activation energies for these reactions, which are often comparable to the energy required to break a C-C bond, also lend support to the possibility of diradical pathways. ucla.edu
Table 2: Calculated Relative Energies for Key Species in the Rearrangement of 3-Vinylmethylenecyclobutane comporgchem.comucla.edu
| Species | Relative Enthalpy (kcal/mol) |
| Reactant (3-Vinylmethylenecyclobutane) | 0.0 |
| Diradical Intermediate 1 | 30.0 |
| Diradical Intermediate 2 | 32.0 |
| Transition State to Diradical 1 | 34.9 |
| Product (4-Methylenecyclohexene) | - |
Note: Energies calculated at the CASPT2(6,6)/6-31G(d)//UB3LYP/6-31+G(d) level of theory. The product energy was not specified in the same context.
Derivatization and Analog Synthesis of 1 2 Propenyl Cyclopentene
Synthesis of Functionalized 1-(2-Propenyl)cyclopentene Analogues
The functionalization of this compound opens pathways to a variety of derivatives. Synthetic strategies often exploit the differential reactivity of its two double bonds to introduce new functional groups and build upon the cyclopentene (B43876) scaffold. These methods include cycloadditions, metathesis reactions, and various catalytic processes to create substituted cyclopentanes and cyclopentenes. tuni.fiorganic-chemistry.orgbeilstein-journals.org
The introduction of hydroxyl groups onto the cyclopentane (B165970) core of this compound yields important synthetic intermediates. These alcohol derivatives can be prepared through various hydroxylation and addition reactions.
One direct derivative is 1-allylcyclopentan-1-ol , formed by the addition of water across the endocyclic double bond of the parent compound. nih.gov This transformation highlights the reactivity of the cyclopentene ring towards hydration.
Table 1: Properties of 1-Allylcyclopentan-1-ol
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-(prop-2-en-1-yl)cyclopentan-1-ol | nih.gov |
| CAS Number | 36399-21-0 | nih.govepa.gov |
| Molecular Formula | C₈H₁₄O | nih.gov |
| Molecular Weight | 126.20 g/mol | nih.gov |
Further functionalization can yield more complex cyclopentanol (B49286) structures. For instance, 3-(2-propenyl)-cyclopentanol and its analogs can be synthesized, demonstrating the versatility of introducing the allyl group at different positions on the ring. google.com
The synthesis of diol derivatives, such as 4-(1-propenyl)cyclopentane-1,2-diol , can be achieved through methods like the hydroxylation of the corresponding cyclopentene precursor. ontosight.ai A general approach for creating such diols involves the oxidation of the cyclopentene double bond to form an epoxide, followed by acid-catalyzed hydrolysis to yield the 1,2-diol. google.com
Table 2: Representative Cyclopentanol and Cyclopentanediol Derivatives
| Compound Name | Molecular Formula | Synthesis Note | Source |
|---|---|---|---|
| 1-Allylcyclopentan-1-ol | C₈H₁₄O | Addition of water to the cyclopentene ring. | nih.gov |
| 3-(2-Pentenyl)-cyclopentanol | C₁₀H₁₈O | Reaction of 3-hydroxy cyclopentyl-acetaldehyde with triphenyl propyl phosphonium (B103445) bromide. | google.com |
Cyclopentenone and cyclopentenedione (B8730137) moieties are key structural motifs in many biologically active compounds. isca.me Derivatization of this compound to include these functionalities provides access to valuable building blocks.
The synthesis of substituted cyclopentenones can be achieved through various routes, including the sequential functionalization of 2-cyclopentenone itself. nih.gov For allyl-substituted derivatives, a key intermediate is 4-allyl-2-hydroxy-2-cyclopentenone . This compound can be generated from titanacyclobutane complexes derived from bis(pentamethylcyclopentadienyl)titanium(η³-allyl) precursors, followed by treatment with triphosgene. thieme-connect.com
Another relevant transformation involves the chemistry of 2-allyl-cyclopentene-1,3-dione derivatives. These compounds can undergo further reactions on the allylic double bond, leading to more complex dione (B5365651) structures. stomuniver.ru The cyclopentenone ring system is a versatile scaffold, and methods like aldol (B89426) condensation provide a straightforward route to various derivatives. isca.me Additionally, photochemical reactions, such as the [2+2] photoaddition between cyclopentene and cyclopentenone, can be employed to construct more elaborate polycyclic systems. researchgate.net
Table 3: Examples of Cyclopentenone and Dione Functionalizations
| Starting Material/Intermediate | Reaction Type | Product Class | Source |
|---|---|---|---|
| 2-Cyclopentenone | Sequential Arylation | 2,3,4-Trisubstituted 2-Cyclopentenones | nih.gov |
| Benzil and Ketones | Aldol Condensation | 2-Cyclopentene-1-one Derivatives | isca.me |
| Titanacyclobutane Complexes | Triphosgene-induced Decomplexation | 4-Allyl-2-hydroxy-2-cyclopentenone | thieme-connect.com |
The dual reactivity of this compound makes it an excellent starting point for the synthesis of complex molecular architectures. ontosight.aiontosight.ai Ring-rearrangement metathesis (RRM) and ring-closing metathesis (RCM) are powerful techniques that utilize the alkene functionalities to construct new ring systems. beilstein-journals.org
For example, cyclopentene derivatives can be transformed into cyclohexene-based products through RRM in the presence of specific catalysts and ethylene. beilstein-journals.org This ring expansion strategy is crucial for building intricate polycyclic systems found in natural products. Similarly, RCM is a pivotal step in forming the cyclopentene core itself from a linear diolefin precursor, often achieved with high yields using Grubbs' catalysts.
Palladium-catalyzed cross-coupling reactions, such as the Heck reaction and Suzuki coupling, provide another avenue for incorporating the this compound scaffold into larger molecules. organic-chemistry.orgacs.org These reactions allow for the formation of carbon-carbon bonds between the cyclopentene ring and other organic fragments, expanding its structural diversity. The vinylcyclopropane-cyclopentene rearrangement also offers a classic method for producing substituted cyclopentenes that can serve as key intermediates in multi-step syntheses. wikipedia.org
Chiral Derivatization for Expanded Synthetic Utility
The introduction of chirality into the this compound framework significantly broadens its synthetic potential, particularly for the development of enantiomerically pure pharmaceuticals. univpancasila.ac.id Asymmetric synthesis provides the tools to control the stereochemical outcome of reactions, leading to specific isomers.
One approach involves the enantioselective synthesis of cyclopentene derivatives using chiral catalysts. For instance, α,α-disubstituted cyclopentenes can be prepared with high enantiomeric excess using a chiral N-heterocyclic carbene (NHC) catalyst. organic-chemistry.org Similarly, rhodium-catalyzed asymmetric allylic substitution can be used for the desymmetrization of meso-cyclopentene precursors to yield chiral arylcyclopentenols. organic-chemistry.org
Patents have described the synthesis of optically active cyclopentene derivatives, such as purine-substituted analogs, where chiral centers are established on the cyclopentene ring. google.com These processes often involve resolving racemic mixtures or using chiral starting materials to guide the stereochemistry. An enantiodirected cyclopentenone annulation has been developed as a method to create chiral building blocks essential for the synthesis of condensed cyclopentanoid natural products. acs.org Furthermore, enzymatic methods, like the deracemization of fluorinated cyclopentanol precursors, offer a biological route to obtaining enantiomerically pure stereoisomers, highlighting the diverse strategies available for chiral derivatization. arkat-usa.org
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-Allylcyclopentan-1-ol |
| 1-Allylcyclopentene |
| 2-Allyl-cyclopentene-1,3-dione |
| 2-Cyclopentenone |
| 3-(2-Pentenyl)-cyclopentanol |
| 3-(2-Propenyl)-cyclopentanol |
| 4-(1-Propenyl)cyclopentane-1,2-diol |
| 4-Allyl-2-hydroxy-2-cyclopentenone |
| Cyclopentene |
| Cyclopentene oxide |
| Ethylene |
Advanced Spectroscopic and Analytical Characterization Techniques for Research on 1 2 Propenyl Cyclopentene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules like 1-(2-propenyl)cyclopentene. It provides profound insights into the molecular framework, including connectivity and stereochemistry.
¹H NMR and ¹³C NMR for Assignment of Stereochemistry and Regiochemistry
One-dimensional NMR techniques, including ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural verification of this compound.
In the ¹H NMR spectrum, the chemical shifts, integration, and coupling patterns of the proton signals provide a wealth of information. For this compound, specific resonances would be expected for the vinyl protons of the propenyl group and the cyclopentene (B43876) ring, as well as for the allylic and aliphatic protons. The coupling constants (J-values) between adjacent protons are crucial for determining the relative stereochemistry of the substituents.
Table 1: Representative NMR Data for Cyclopentene
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~5.7 | m | Vinylic protons |
| ¹H | ~2.3 | m | Allylic protons |
| ¹H | ~1.8 | m | Homoallylic protons |
| ¹³C | ~130.6 | - | Vinylic carbons |
| ¹³C | ~32.7 | - | Allylic carbons |
| ¹³C | ~23.1 | - | Homoallylic carbons |
Data is for the parent cyclopentene molecule and serves as an illustrative example. chemicalbook.comchemicalbook.comresearchgate.net
2D NMR Techniques (COSY, HSQC, HMBC) for Complex Structural Analysis
For a more intricate structural assignment, two-dimensional (2D) NMR techniques are employed. researchgate.netyoutube.comsdsu.edu These experiments reveal correlations between different nuclei, allowing for the unambiguous assembly of the molecular structure.
COSY (Correlation Spectroscopy) : This experiment maps the coupling relationships between protons. sdsu.edu For this compound, COSY would show correlations between the vinylic and allylic protons of the propenyl group, as well as between the protons within the cyclopentene ring, confirming their connectivity. researchgate.netemerypharma.com
HSQC (Heteronuclear Single Quantum Coherence) : This technique identifies direct one-bond correlations between protons and the carbon atoms they are attached to. sdsu.edu By correlating the assigned proton signals with their corresponding carbon signals, the carbon skeleton can be definitively mapped. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule, such as linking the propenyl side chain to the cyclopentene ring. researchgate.net
Together, these 2D NMR techniques provide a powerful toolkit for the complete and unambiguous structural elucidation of this compound. researchgate.netyoutube.comsdsu.edu
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis in Research Contexts
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental formula of this compound and for gaining insights into its structure through fragmentation analysis. nist.govnist.gov
In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 108.18 g/mol . nist.gov The presence of this peak confirms the molecular formula of C₈H₁₂. nist.gov
The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule and provides valuable structural information. The fragmentation of the molecular ion can occur through various pathways, including the loss of small neutral molecules or radicals. For this compound, characteristic fragments would likely arise from the cleavage of the bond between the cyclopentene ring and the propenyl side chain, as well as from rearrangements and fragmentations within the ring and the side chain. Analysis of these fragment ions can help to confirm the connectivity of the molecule. For instance, the fragmentation of cyclopentane (B165970) often involves the loss of an ethene molecule (a mass difference of 28), leading to a prominent peak at m/z 42. docbrown.info Similarly, propene can exhibit a base peak at m/z 41 due to the loss of a hydrogen atom. docbrown.info While a detailed fragmentation analysis for this compound is not published, the principles of mass spectral fragmentation of related cyclic and unsaturated hydrocarbons would apply. aip.org
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₈H₁₂ | nist.gov |
| Molecular Weight | 108.1809 g/mol | nist.gov |
| Molecular Ion (M⁺) | m/z 108 | nist.gov |
Infrared (IR) Spectroscopy for Functional Group Identification in Mechanistic Studies
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. In mechanistic studies involving this compound, IR spectroscopy can be used to monitor the appearance or disappearance of key functional groups, providing insights into the reaction pathway.
The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its specific bonds. libretexts.orglibretexts.orgdocbrown.info The key functional groups are the carbon-carbon double bonds (C=C) and the carbon-hydrogen bonds (C-H) of both the alkene and alkane portions of the molecule.
Table 3: Expected Infrared Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Type of Vibration |
| =C-H (alkene) | 3100 - 3000 | Stretch |
| C-H (alkane) | 3000 - 2850 | Stretch |
| C=C (alkene) | 1680 - 1640 | Stretch |
| -CH₂- | 1470 - 1450 | Bend (Scissoring) |
Data represents typical absorption ranges for the indicated functional groups. libretexts.orglibretexts.org
The presence of a band in the 1680-1640 cm⁻¹ region would confirm the existence of the C=C double bonds. The =C-H stretching vibrations of the vinylic protons would appear at wavenumbers just above 3000 cm⁻¹, while the C-H stretching vibrations of the saturated part of the cyclopentene ring would be found just below 3000 cm⁻¹. libretexts.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Component Identification in Pyrolysis Products
Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. akjournals.com This makes it an ideal tool for analyzing complex mixtures, such as the products that might be formed during the pyrolysis of this compound.
In a hypothetical pyrolysis study, this compound would be heated to a high temperature in the absence of oxygen, leading to its thermal decomposition into a variety of smaller, more volatile compounds. jyu.fiundip.ac.id The resulting mixture of pyrolysis products would then be injected into the GC-MS system. The gas chromatograph would separate the individual components of the mixture based on their boiling points and interactions with the stationary phase of the column. acs.org As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for each separated compound. By comparing the obtained mass spectra with a library of known spectra, the individual components of the pyrolysis mixture can be identified. akjournals.com This type of analysis can provide valuable information about the thermal stability and decomposition pathways of this compound. morana-rtd.com
High-Performance Liquid Chromatography (HPLC) for Separation and Enantiomeric Purity Determination
High-performance liquid chromatography (HPLC) is a versatile separation technique that can be used for the analysis and purification of this compound. sielc.com Depending on the specific research needs, different HPLC methods can be employed.
For instance, reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, could be utilized for the separation of this compound from more polar or less polar impurities. sielc.com
Furthermore, if this compound were to be synthesized in an enantiomerically enriched form, chiral HPLC would be the method of choice for determining its enantiomeric purity. univpancasila.ac.idnih.govacademie-sciences.fr This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. The relative areas of the two enantiomer peaks in the chromatogram can then be used to calculate the enantiomeric excess (ee) of the sample. The development of such a method would be crucial for applications where the stereochemistry of the molecule is critical.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The structural framework of 1-(2-Propenyl)cyclopentene, containing both an endocyclic and an exocyclic double bond, presents a versatile scaffold for the construction of more intricate molecular architectures.
While the direct use of this compound as a starting material in stereoselective total synthesis is not extensively documented in readily available literature, the broader class of cyclopentene (B43876) derivatives is fundamental to the synthesis of many natural products. Stereoselective reactions are crucial in organic synthesis for creating specific stereoisomers of a target molecule, which is particularly important in the synthesis of bioactive compounds. The principles of stereoselective synthesis often involve the use of chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms. For cyclopentane-containing natural products, various strategies such as asymmetric conjugate additions, Diels-Alder reactions, and radical cyclizations are employed to construct the five-membered ring with high stereocontrol. ucl.ac.uk
The presence of the allyl group in this compound offers a handle for various stereoselective transformations. For instance, asymmetric dihydroxylation or epoxidation of the double bonds could introduce chirality, which can then be elaborated upon to build up the complexity of the molecule. However, specific examples of total syntheses commencing from this compound are not prominently featured in major chemical literature databases.
Fused-ring systems, where two or more rings share a common bond, are prevalent in a vast array of natural products and pharmaceuticals. The synthesis of these structures often relies on cycloaddition reactions, such as the Diels-Alder reaction, where a conjugated diene reacts with a dienophile to form a six-membered ring. wikipedia.orglibretexts.org The cyclopentene moiety of this compound can act as a dienophile in such reactions. Furthermore, the two double bonds in this compound could potentially participate in intramolecular cyclization reactions, such as ring-closing metathesis (RCM), to form bicyclic systems. utc.eduyoutube.com RCM is a powerful tool in organic synthesis for the formation of cyclic compounds, including fused-ring systems, and is catalyzed by transition metal complexes, most notably those containing ruthenium. utc.eduyoutube.com
Despite the theoretical potential for this compound to serve as a building block for fused-ring systems, specific, documented examples of its use in this capacity are not widely reported. The general strategies for forming fused heterocyclic and carbocyclic rings are well-established, but the application of this particular starting material remains a niche area. researchgate.netorganic-chemistry.orgnih.govmdpi.com
Integration into Polymer and Resin Manufacturing Processes
The double bonds in this compound make it a candidate for polymerization reactions, potentially leading to novel polymers and resins with unique properties.
Ring-Opening Polymerization (ROP) is a form of chain-growth polymerization where a cyclic monomer is opened to form a linear polymer. youtube.com Ring-opening metathesis polymerization (ROMP) is a specific type of ROP that utilizes olefin metathesis catalysts to polymerize strained cyclic alkenes. youtube.comlibretexts.orgmdpi.comrsc.orgyoutube.com While cyclopentene itself can undergo ROMP to produce polypentenamer, the polymerization of substituted cyclopentenes is more complex. The presence of a substituent, such as the propenyl group in this compound, can significantly affect the thermodynamics and kinetics of the polymerization. researchgate.net
Research into the ROMP of substituted cycloalkenes has shown that the size and position of the substituent can influence the polymerizability of the monomer and the microstructure of the resulting polymer. researchgate.net For instance, bulky allylic substituents on cyclopentene have been investigated to understand their impact on monomer conversion and the regioregularity of the polymer chain. researchgate.net However, a thorough review of the scientific literature does not reveal specific studies on the ring-opening polymerization of this compound.
Catalytic cracking is a crucial process in the petrochemical industry for breaking down large hydrocarbon molecules into smaller, more valuable ones, such as gasoline and light olefins. libretexts.orgyoutube.comresearchgate.net This process typically employs solid acid catalysts, like zeolites, at high temperatures. While not a primary feedstock, this compound has been identified as a product in the catalytic cracking of polyethylene (B3416737) plastic waste. This indicates that under cracking conditions, complex polymer chains can break down and rearrange to form a variety of smaller cyclic and acyclic hydrocarbons, including this compound.
The fate of this compound if it were used as a feedstock in a catalytic cracker would depend on the specific process conditions. It could potentially undergo further cracking to produce smaller olefins and paraffins, or it could isomerize and participate in hydrogen transfer reactions. The study of the pyrolysis of related C8H12 isomers provides insights into the complex reaction pathways that can occur at high temperatures. nih.govmarquette.edu
Exploration in Agrochemical and Fragrance Synthesis
The structural motifs present in this compound bear resemblance to components of certain agrochemicals and fragrances, suggesting its potential as a synthon in these industries.
The cyclopentane (B165970) ring is a key structural feature in a number of important classes of insecticides, most notably the pyrethroids. arkat-usa.orgnih.govnih.govgoogle.com Synthetic pyrethroids are esters of chrysanthemic acid or related cyclopropane (B1198618) carboxylic acids with various alcohols, some of which contain a cyclopentenone ring, such as in the natural pyrethrins. arkat-usa.orggoogle.com The synthesis of these complex molecules involves the construction of the cyclopentane or cyclopropane rings through various synthetic methodologies. While there is no direct evidence of this compound being used in the commercial synthesis of pyrethroids, its carbon skeleton could theoretically be modified to produce intermediates for such compounds.
In the fragrance industry, cyclopentanone (B42830) derivatives are well-known for their characteristic jasmine-like scents. ucl.ac.ukrsc.org Methyl jasmonate and its analogs are highly valued fragrance ingredients. rsc.orgaston.ac.uknih.gov The biosynthesis of jasmonates in plants proceeds from linolenic acid via a cyclopentenone intermediate. aston.ac.uknih.gov Synthetic routes to jasmonate analogs often involve the construction of a substituted cyclopentanone ring. rsc.org The C8 skeleton of this compound could potentially be functionalized through oxidation and rearrangement reactions to generate cyclopentanone structures relevant to the fragrance industry. However, specific synthetic routes from this compound to commercial fragrances are not detailed in the available literature.
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The synthesis of functionalized cyclopentenes, including 1-(2-propenyl)cyclopentene, is an area of active research, with a significant focus on developing innovative catalytic systems. semanticscholar.orgacs.org Current methodologies often rely on transition metal and organocatalysis to construct the cyclopentene (B43876) core. semanticscholar.org Future efforts will likely concentrate on creating more sophisticated catalysts that offer superior control over stereochemistry and regioselectivity.
Another key area is the advancement of asymmetric catalysis to produce enantiomerically pure this compound derivatives. Chiral catalysts, including N-heterocyclic carbenes and phosphines, have shown promise in the asymmetric synthesis of various cyclopentenes. aps.orgnih.gov Future research will likely focus on designing new chiral ligands and catalysts that can effectively control the stereochemistry at multiple centers within the this compound scaffold.
| Catalyst Type | Potential Advantages | Relevant Research Areas |
| Tandem Catalysts | Increased efficiency, reduced waste, fewer purification steps. | One-pot synthesis of complex molecules. |
| Asymmetric Catalysts | Production of enantiomerically pure compounds. | Synthesis of chiral building blocks for pharmaceuticals and natural products. |
| Organometallic Catalysts | High reactivity and selectivity. | Development of novel C-C bond formation reactions. |
| Biocatalysts | High selectivity, mild reaction conditions, environmentally friendly. | Green synthesis of functionalized cyclopentenes. |
Computational Design of New Reactions and Materials Involving Propenyl-Cyclopentene Motifs
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for designing novel reactions and understanding the reactivity of complex molecules. aps.orgmdpi.commdpi.com DFT calculations can provide valuable insights into the electronic structure and reaction mechanisms of this compound, guiding the experimental design of new synthetic transformations. aps.orgmdpi.com
Future research will likely leverage computational modeling to:
Predict Reactivity: DFT can be used to model the reactivity of the cyclopentene ring and the propenyl side chain, identifying the most likely sites for chemical attack and predicting the outcomes of various reactions. aps.org This can help in designing selective transformations.
Elucidate Reaction Mechanisms: Computational studies can map out the energy profiles of potential reaction pathways, helping to understand the mechanism of catalytic and non-catalytic reactions involving this compound. mdpi.com This knowledge is crucial for optimizing reaction conditions and catalyst design.
Design Novel Cycloaddition Reactions: DFT calculations are particularly useful for studying cycloaddition reactions, a key class of reactions for forming cyclic compounds. mdpi.comlibretexts.orgresearchgate.netresearchgate.netpku.edu.cn Researchers can computationally screen different dienophiles and dienes to predict the feasibility and stereochemical outcome of cycloaddition reactions with this compound.
Develop New Materials: By understanding the intermolecular interactions and polymerization potential of propenyl-cyclopentene motifs through computational modeling, scientists can design new polymers and materials with specific properties.
Green Chemistry Approaches to this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry. sciencescholar.usnih.govmdpi.comrsc.org For the synthesis of this compound, future research will focus on developing more environmentally benign methods that reduce waste, use less hazardous materials, and are more energy-efficient.
Key areas of focus in green synthesis include:
Use of Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents can significantly reduce the environmental impact of the synthesis. mdpi.comrsc.org
Biocatalysis: The use of enzymes as catalysts offers several advantages, including high selectivity, mild reaction conditions, and biodegradability. nih.govnih.gov Future research may explore the use of engineered enzymes for the stereoselective synthesis of this compound and its derivatives.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Catalytic reactions, particularly tandem processes, are often highly atom-economical. mdpi.com
Renewable Feedstocks: Investigating the synthesis of this compound from renewable biomass sources would be a significant step towards a more sustainable chemical industry.
| Green Chemistry Principle | Application in this compound Synthesis |
| Prevention | Designing syntheses to minimize waste generation. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |
| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |
| Designing Safer Chemicals | Designing chemical products to affect their desired function while minimizing their toxicity. |
| Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. |
| Design for Energy Efficiency | Synthetic methods should be conducted at ambient temperature and pressure. |
| Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. |
| Reduce Derivatives | Unnecessary derivatization should be minimized or avoided if possible. |
| Catalysis | Catalytic reagents are superior to stoichiometric reagents. |
| Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. |
| Real-time analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. |
| Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. |
Exploration of Undiscovered Reactivity Patterns and Synthetic Transformations
While some of the reactivity of this compound can be predicted based on the individual functionalities of the cyclopentene ring and the allyl group, there is still much to be explored regarding its unique reactivity patterns. The interplay between the two unsaturated systems could lead to novel and unexpected chemical transformations.
Future research in this area could focus on:
Intramolecular Reactions: The proximity of the double bonds in this compound could facilitate intramolecular cycloadditions or rearrangements under thermal or photochemical conditions, leading to the formation of complex bicyclic structures.
Tandem Functionalization: Developing reactions that selectively functionalize both the cyclopentene ring and the propenyl side chain in a controlled manner would provide access to a wide range of complex molecules.
Metathesis Reactions: Olefin metathesis is a powerful tool for forming carbon-carbon double bonds. mdpi.com Investigating the ring-opening metathesis polymerization (ROMP) of this compound or its cross-metathesis with other olefins could lead to the synthesis of novel polymers and complex organic molecules.
Allylic Functionalization: The allylic position on the propenyl group is a prime target for functionalization through various reactions, including oxidation, substitution, and addition reactions. youtube.com Exploring the regioselectivity and stereoselectivity of these reactions will be a key area of investigation.
Advanced Characterization Techniques for In-situ Reaction Monitoring and Kinetic Studies
A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformation of this compound requires the use of advanced analytical techniques. In-situ monitoring allows for the real-time observation of reaction progress, providing valuable data that is often missed with traditional offline analysis. researchgate.net
Future research will likely employ a range of advanced characterization techniques, including:
In-situ NMR Spectroscopy: This technique allows for the direct observation of reactants, intermediates, and products in the reaction mixture, providing detailed information about reaction pathways and kinetics. researchgate.netacs.org
In-situ IR and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor changes in functional groups during a reaction, offering insights into the transformation of starting materials and the formation of products. researchgate.net
Mass Spectrometry: Techniques such as electrospray ionization mass spectrometry (ESI-MS) can be used to identify and characterize reaction intermediates, even those present at low concentrations.
Kinetic Modeling: Combining experimental data from in-situ monitoring with computational kinetic modeling can provide a comprehensive understanding of the reaction dynamics, enabling the optimization of reaction conditions for improved yield and selectivity. acs.orgresearchgate.netresearchgate.net
The application of these advanced techniques will be crucial for unraveling the complexities of reactions involving this compound and for developing more efficient and controlled synthetic processes.
Q & A
Basic: What synthetic methodologies are effective for preparing 1-(2-Propenyl)cyclopentene, and how do reaction conditions influence yield?
This compound can be synthesized via addition-esterification reactions or catalytic cyclization of precursor alkenes. For example, cyclopentene derivatives are often produced through acid-catalyzed reactions (e.g., acetic acid with cyclopentene at 60–90°C, as shown in cyclopentanol synthesis pathways) . Key factors include:
- Catalyst selection : Acidic or enzymatic catalysts influence regioselectivity.
- Temperature control : Higher temperatures (e.g., 80°C) favor equilibrium conversion in esterification steps, but side reactions (e.g., polymerization) may require mitigation .
- Solvent polarity : Polar aprotic solvents enhance electrophilic addition kinetics.
Experimental protocols should include distillation for isolating products (≥99% purity) and GC-MS for tracking unreacted precursors .
Advanced: How can computational quantum mechanics resolve contradictions between experimental and theoretical thermodynamic data for this compound derivatives?
Discrepancies in enthalpy or entropy values (e.g., cyclopentene conversion errors up to 5.2% in experimental vs. theoretical models ) arise from unaccounted steric effects or non-ideal mixing. Mitigation strategies include:
- Ab initio calculations : MP2 or CCSD(T) methods refine puckering barriers and vibrational frequencies, as demonstrated for cyclopentene’s Cs and C2 conformers .
- Reaction pathway modeling : Software like Gaussian or ORCA can simulate transition states to identify side reactions (e.g., isomerization) .
- Data reconciliation : Use multivariate regression to adjust for solvent interactions or incomplete equilibration in batch reactors .
Basic: What spectroscopic techniques are critical for structural elucidation of this compound?
- IR/Raman spectroscopy : Assign vibrational modes (e.g., C=C stretching at ~1650 cm⁻¹) and confirm ring puckering via low-frequency out-of-plane bends .
- <sup>1</sup>H/<sup>13</sup>C NMR : Distinguish allylic protons (δ 5.0–5.5 ppm) and cyclopentene ring carbons (δ 25–35 ppm). NOESY can clarify spatial proximity of propenyl substituents.
- GC-MS : Monitor purity and detect byproducts (e.g., dimers) during synthesis .
Advanced: How can enzyme engineering optimize enantioselective transformations of this compound?
Computational enzyme design (e.g., CAST/ISM workflows) reduces experimental screening by predicting active-site mutations that enhance stereoselectivity. For example:
- Substrate docking : Molecular dynamics simulations identify steric clashes between the propenyl group and enzyme pockets .
- Directed evolution : Prioritize mutations at residues near the cyclopentene ring (e.g., LEH variants improved e.e. from 82% to >90% for epoxide hydrolases) .
- Kinetic assays : Compare kcat/KM ratios for wild-type vs. engineered enzymes to validate selectivity .
Basic: What challenges arise in isolating this compound, and how are they addressed?
- Volatility : Low boiling points require cryogenic traps or short-path distillation .
- Polymerization risk : Add inhibitors (e.g., hydroquinone) during storage.
- Byproduct separation : Use fractional distillation or preparative HPLC with non-polar columns (C18) .
Advanced: What strategies reconcile conflicting data on cyclopentene derivatives’ reaction mechanisms?
- Isotopic labeling : Track <sup>13</sup>C in cyclopentene to distinguish concerted vs. stepwise pathways .
- Microkinetic modeling : Integrate DFT-derived activation energies with experimental rate data to refine mechanism hypotheses .
- In situ spectroscopy : Real-time FTIR or Raman monitors intermediate formation (e.g., acetoxy groups in esterification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
